N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide
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Overview
Description
N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides. The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and an acid chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide has shown potential as a pharmacophore in the development of new drugs. Its thiazole and pyridine rings are known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It can also be used as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 2,3-Epoxy-2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide
- N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
Uniqueness
N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is unique due to its combination of a thiazole ring, a pyridine ring, and a trifluoromethyl group. This combination provides a unique set of chemical and biological properties, such as enhanced binding affinity and selectivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
365430-56-4 |
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Molecular Formula |
C20H18F3N3OS |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H18F3N3OS/c1-3-16(27)25-15-11-13(8-9-24-15)19-18(26-17(4-2)28-19)12-6-5-7-14(10-12)20(21,22)23/h5-11H,3-4H2,1-2H3,(H,24,25,27) |
InChI Key |
NFRLXYJBXGKXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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